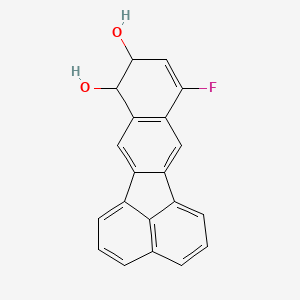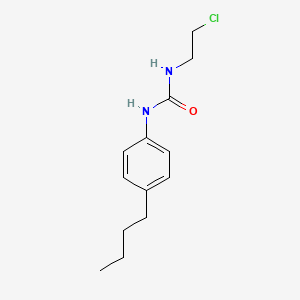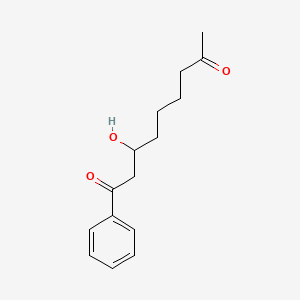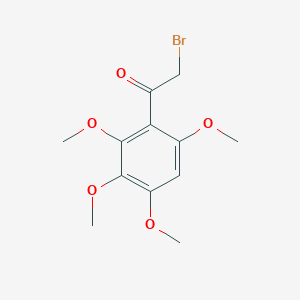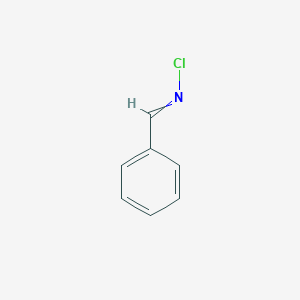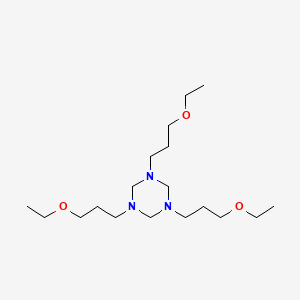
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is a compound that features multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a hydrazine core, which is often used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with trimethylsilyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, hydrazine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydrazine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups into molecules.
Biology: May be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular pathways involved depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(trimethylsilyl)hydrazine: Similar structure but lacks the carboxylate group.
Trimethylsilyl chloride: Used as a reagent to introduce trimethylsilyl groups into molecules.
Bis(trimethylsilyl)amine: Another compound with multiple trimethylsilyl groups, used in different applications.
Uniqueness
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is unique due to its combination of trimethylsilyl groups and a hydrazine core. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
117952-44-0 |
|---|---|
Formule moléculaire |
C10H28N2O2Si3 |
Poids moléculaire |
292.60 g/mol |
Nom IUPAC |
trimethylsilyl N-trimethylsilyl-N-(trimethylsilylamino)carbamate |
InChI |
InChI=1S/C10H28N2O2Si3/c1-15(2,3)11-12(16(4,5)6)10(13)14-17(7,8)9/h11H,1-9H3 |
Clé InChI |
QCHLZALYSPHHKE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


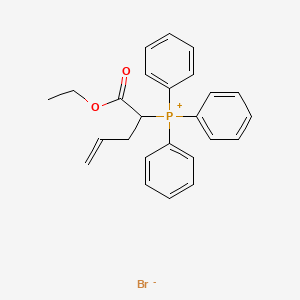
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
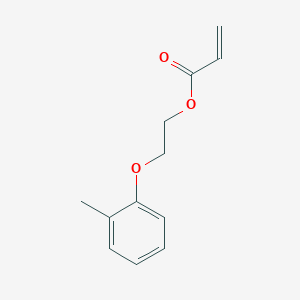
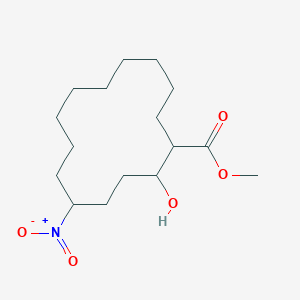
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
